Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Overview
Description
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is an organic compound with the molecular formula C9H8Br2O4 It is a derivative of benzoic acid, featuring bromine atoms at the 3 and 5 positions, hydroxyl groups at the 2 and 4 positions, and a methyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate typically involves the bromination of 2,4-dihydroxy-6-methylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully monitored to maintain consistency and quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromine atoms can be achieved using reagents such as zinc in acetic acid, resulting in the formation of the corresponding debrominated compound.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Debrominated compounds.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,4-dihydroxy-6-methylbenzoic acid: Lacks the bromine atoms and ester group.
3,5-dibromo-2,4-dihydroxybenzoic acid: Similar structure but without the methyl group.
Uniqueness: Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methyl ester group also enhances its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALYLLBFOYLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399548 | |
Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-33-3 | |
Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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